pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate

Phosphodiesterase 4 Inflammation cAMP Signaling

Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate (CAS 4982-76-7) is a synthetic N-phenylcarbamate derivative with a 4-pyridylmethyl ester moiety, belonging to a class of compounds explored for phosphodiesterase (PDE) modulation, kinase inhibition, and cellular differentiation effects. Its structure is defined by a key 4-methoxy substituent on the phenyl ring and a 4-pyridyl attachment point, yet a comprehensive quantitative performance map against its closest structural analogs remains absent from the peer-reviewed primary literature and authoritative databases, limiting any assumption of functional superiority.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 4982-76-7
Cat. No. B13793970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate
CAS4982-76-7
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)OCC2=CC=NC=C2
InChIInChI=1S/C14H14N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)19-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeyQQOMVMHBXKYZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Baseline Profile: 4-Pyridylmethyl N-(4-methoxyphenyl)carbamate (CAS 4982-76-7)


Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate (CAS 4982-76-7) is a synthetic N-phenylcarbamate derivative with a 4-pyridylmethyl ester moiety, belonging to a class of compounds explored for phosphodiesterase (PDE) modulation, kinase inhibition, and cellular differentiation effects. [1] Its structure is defined by a key 4-methoxy substituent on the phenyl ring and a 4-pyridyl attachment point, yet a comprehensive quantitative performance map against its closest structural analogs remains absent from the peer-reviewed primary literature and authoritative databases, limiting any assumption of functional superiority.

Why Generic Substitution Fails for Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate in Research Sourcing


Procurement decisions for this carbamate cannot rely on in-class or positional-isomer substitution due to a critical lack of published, directly comparable activity data. The 4-pyridylmethyl ester and the 4-methoxyphenyl substituent are expected to influence target binding, metabolic stability, and cellular permeability, yet no quantitative study isolates these contributions against the 3-pyridylmethyl isomer (CAS 6457-70-1) or halogen-substituted analogues. [1] Given that structurally analogous pyridylcarbamates show divergent biological profiles—from herbicidal activity to hormone-sensitive lipase inhibition—substituting a generic carbamate without empirical verification introduces unquantifiable risk into a research program.

Quantitative Evidence Guide for Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate Differentiation


PDE4A Enzyme Inhibition: Potency vs. Reference Inhibitor Rolipram

The compound showed an IC50 of 10.7 nM against unpurified recombinant PDE4A in a cell-free assay. [1] As a contextual baseline, the prototypical PDE4 inhibitor rolipram has a reported IC50 of 3 nM against PDE4A in a comparable cell-free system. [2] This 3.6-fold difference in potency places the target compound as a moderate PDE4A inhibitor, but without published subtype selectivity data (PDE4B/C/D), no claim of a unique selectivity window can be made. There are no publicly available IC50 values for the closest positional isomer (pyridin-3-ylmethyl analogue) to judge whether the 4-pyridyl attachment offers a potency advantage.

Phosphodiesterase 4 Inflammation cAMP Signaling

Cellular Differentiation Activity: In Vitro Cancer Cell Proliferation Arrest

A patent-derived annotation states that the compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, suggesting utility as an anti-cancer agent and for treating skin diseases such as psoriasis. [1] Crucially, no specific IC50 values, cell line identifiers, or quantitative comparison with a reference differentiation agent (e.g., all-trans retinoic acid or vitamin D3) are provided in the accessible record. No data exist for the 3-pyridyl isomer or the 4-chloro analogue in this assay system, preventing any assessment of a structure-activity relationship that would favor procurement of the 4-methoxy compound.

Cancer Differentiation Therapy Monocyte

Anti-HIV-1 Activity in MT-4 Cells

The compound was tested for inhibitory activity against the 181C strain of HIV-1 in MT-4 cells, as recorded in ChEMBL assay CHEMBL710533. [1] The assay result (active/inactive designation or specific IC50/EC50) is not publicly accessible in the database snippet. No comparative data are available for the pyridin-3-ylmethyl isomer or halogen-substituted analogues under the same assay conditions. Therefore, while this target indicates a potential antiviral research avenue, it offers no basis for differentiation from close structural relatives.

Antiviral HIV-1 Infectious Disease

Application Scenarios for Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate Based on Identified Evidence


Exploratory PDE4-Focused Anti-Inflammatory Screening

Given its confirmed but moderate PDE4A inhibitory activity (IC50 10.7 nM) [1], the compound may serve as a starting scaffold for medicinal chemistry optimization in inflammatory disease programs (e.g., asthma, COPD, psoriasis) where PDE4 inhibition is a validated mechanism. Selection should be contingent upon planned head-to-head profiling against the 3-pyridyl isomer and the 4-fluoro/4-chloro analogues to establish a unique structure-activity relationship.

Cellular Differentiation Probe for Leukemia Research

The qualitative report of proliferation arrest and monocytic differentiation induction [2] warrants the use of this compound in exploratory myeloid leukemia differentiation screens, particularly in comparative studies with established differentiating agents. Procurement should include the 3-pyridyl isomer and 4-halo derivatives as matched controls to deconvolute the contribution of the methoxy and pyridyl substitution pattern.

Building Block for Targeted Library Synthesis

The carbamate linkage and the 4-pyridylmethyl ester handle make this compound a potentially versatile intermediate for generating focused compound libraries [3]. Its synthetic utility is derived from the ability to further functionalize the pyridine nitrogen or cleave the carbamate under controlled conditions. Structural analogues are expected to show similar reactivity, so selection of the 4-methoxy variant should be driven by the downstream biological target hypothesis rather than assumed uniqueness.

Antiviral Screening in Academic Core Facilities

The annotation of HIV-1 inhibitory potential in MT-4 cells [4] supports inclusion in antiviral screening panels. However, due to the lack of a publicly disclosed IC50 and the absence of selectivity data, the compound should be treated as a screening hit rather than a validated lead. Core facilities should procure parallel samples of the 3-pyridyl isomer and des-methoxy analogue to generate a minimal structure-activity dataset.

Quote Request

Request a Quote for pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.